4-bromo-N-(2-phenoxyphenyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H14BrNO2 |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
4-bromo-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14BrNO2/c20-15-12-10-14(11-13-15)19(22)21-17-8-4-5-9-18(17)23-16-6-2-1-3-7-16/h1-13H,(H,21,22) |
InChI Key |
CDMIHGQCTYFCMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Strategies and Reaction Mechanism Elucidation for 4 Bromo N 2 Phenoxyphenyl Benzamide
Rational Design of Synthetic Routes to 4-bromo-N-(2-phenoxyphenyl)benzamide
The construction of this compound hinges on the strategic formation of an amide bond between two key fragments: a 4-bromobenzoyl moiety and a 2-phenoxyaniline (B124666) moiety. The rational design of its synthesis, therefore, involves selecting efficient coupling methods and developing effective routes for preparing the necessary precursors.
Amide Bond Formation via Coupling Reactions
The central step in the synthesis of this compound is the formation of the amide linkage. Several established coupling reactions are suitable for this transformation, with acyl halide-amine condensation being a primary and widely used method.
Acyl Halide-Amine Condensation: This robust method involves the reaction of an acyl halide, specifically 4-bromobenzoyl chloride, with an amine, 2-phenoxyaniline. nanobioletters.comnih.govnih.gov The reaction is typically carried out in a suitable solvent, such as acetone (B3395972) or acetonitrile, and may be refluxed to ensure completion. nih.govnih.govnih.gov The high reactivity of the acyl chloride towards the nucleophilic amine drives the reaction forward, leading to the formation of the desired amide. In some instances, the product precipitates from the reaction mixture as a solid and can be isolated by filtration. nih.gov
Mitsunobu Reaction: While not as commonly cited for this specific molecule, the Mitsunobu reaction represents a powerful alternative for forming C-N bonds and could be adapted for the synthesis of this compound. organic-chemistry.orgnih.govresearchgate.net This reaction typically involves an alcohol and a nucleophile (in this case, an amine) in the presence of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethylazodicarboxylate (DEAD). organic-chemistry.orgresearchgate.net The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, a feature that is particularly useful in the synthesis of chiral molecules. organic-chemistry.org For the synthesis of the target compound, this would involve reacting 4-bromobenzoic acid with 2-phenoxyaniline, where the benzoic acid would be activated in situ.
Synthesis of Key Precursors: 4-Bromobenzoyl Chloride and 2-Phenoxyaniline
The successful synthesis of this compound is critically dependent on the availability and purity of its precursors.
4-Bromobenzoyl Chloride: This acyl chloride is a key reactant and can be synthesized from 4-bromobenzoic acid. A common method involves treating 4-bromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.comprepchem.comchembk.com For example, refluxing 4-bromobenzoic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), in a solvent like dichloromethane (B109758) yields 4-bromobenzoyl chloride. prepchem.com The product can then be purified by distillation. prepchem.comprepchem.com
2-Phenoxyaniline: This precursor provides the second aromatic ring and the amine functionality. Its synthesis can be approached in several ways. One common method involves the reduction of a nitro-group precursor, such as 2-phenoxynitrobenzene. google.comgoogle.com The reduction can be achieved using various reducing agents, including catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com Another route involves the reaction of o-nitrochlorobenzene with phenol, followed by reduction of the nitro group. google.com This precursor is also used in the preparation of other biologically active compounds. chemicalbook.com
Palladium-Catalyzed Cross-Coupling Strategies for Phenoxy Group Introduction
In the synthesis of the 2-phenoxyaniline precursor, palladium-catalyzed cross-coupling reactions can be a powerful tool for introducing the phenoxy group. While not explicitly detailed for the direct synthesis of 2-phenoxyaniline in the provided context, these methods are widely applicable for the formation of diaryl ethers. For instance, a Suzuki-Miyaura coupling could be envisioned, reacting a boronic acid derivative of one aromatic ring with a halide derivative of the other in the presence of a palladium catalyst.
Mechanistic Studies of this compound Formation
Understanding the reaction mechanism is crucial for optimizing the synthesis, improving yields, and controlling selectivity.
Detailed Reaction Pathways and Transition State Analysis
The formation of the amide bond in this compound via the acyl halide-amine condensation proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-phenoxyaniline attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The final step involves the deprotonation of the nitrogen atom, typically by another molecule of the amine or a base present in the reaction mixture, to yield the final product.
In-depth studies, often employing computational methods like Density Functional Theory (DFT), can provide insights into the transition state of this reaction. researchgate.net Such analyses can help to understand the energy barriers and the geometry of the transition state, which are key factors in determining the reaction rate.
Influence of Catalysts and Reaction Conditions on Yield and Selectivity
The yield and selectivity of the synthesis of this compound can be significantly influenced by the choice of catalysts and reaction conditions.
Catalysts: While the direct condensation of an acyl chloride with an amine often does not require a catalyst, the synthesis of the precursors might. For example, the synthesis of 4-bromobenzoyl chloride from 4-bromobenzoic acid can be catalyzed by DMF. prepchem.com In palladium-catalyzed cross-coupling reactions for precursor synthesis, the choice of the palladium catalyst and ligands is critical for achieving high yields and selectivity. researchgate.net
Reaction Conditions: Several reaction parameters can affect the outcome of the synthesis.
Solvent: The choice of solvent can influence the solubility of the reactants and the rate of the reaction. Solvents like acetone, acetonitrile, and dichloromethane are commonly used. nih.govnih.govprepchem.com
Temperature: Many amide bond formation reactions are carried out at elevated temperatures (reflux) to increase the reaction rate. nih.govnih.govnih.govprepchem.com
Reaction Time: The duration of the reaction is important to ensure that the reaction goes to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is a common practice. chemicalbook.com
The following table summarizes the key reactants and conditions for the synthesis of this compound and its precursors:
| Product | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Conditions | Yield |
| This compound | 4-bromobenzoyl chloride | 2-phenoxyaniline | - | Acetone/Acetonitrile | Reflux | Not specified |
| 4-bromobenzoyl chloride | 4-bromobenzoic acid | Thionyl chloride | N,N-dimethylformamide | Dichloromethane | Reflux | Not specified |
| 4-bromobenzoyl chloride | p-bromobenzoic acid | Phosphorus pentachloride | - | - | Steam bath | 92% prepchem.com |
| 2-phenoxyaniline | 2-phenoxynitrobenzene | Hydrogen | Palladium on carbon | Ethanol/Tetrahydrofuran | Room temperature | Not specified |
Purification and Isolation Methodologies for High Purity this compound
Achieving a high degree of purity for this compound is critical for its use in further research and applications. The primary methods for purification of the crude product obtained from the synthesis are column chromatography and recrystallization.
Column Chromatography:
Column chromatography is a highly effective technique for separating the desired product from unreacted starting materials, byproducts, and other impurities. The choice of stationary and mobile phases is crucial for optimal separation.
| Parameter | Description |
| Stationary Phase | Silica gel (SiO2, 60–120 mesh) is commonly used for the purification of benzamide (B126) derivatives. nanobioletters.com |
| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents is typically employed. A common eluent system for similar compounds is a gradient of ethyl acetate (B1210297) in hexane. The polarity of the eluent mixture is gradually increased to first elute non-polar impurities, followed by the product, and finally any highly polar impurities. |
The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure compound.
Recrystallization:
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. For amide compounds, a variety of solvents can be effective. researchgate.net
Recrystallization Solvent Selection:
| Solvent | Rationale |
| Ethanol | A polar protic solvent that can be effective for recrystallizing amides. |
| Acetone | A polar aprotic solvent that can also serve as a good recrystallization solvent. |
| Acetonitrile | Often gives very good results for the recrystallization of amides. researchgate.net |
| 1,4-Dioxane | A recommended solvent for the recrystallization of some amide derivatives. researchgate.net |
| Toluene | A non-polar solvent that can be used in a solvent-antisolvent system with a more polar solvent. |
The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure product, while the impurities remain dissolved in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried. The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis (NMR, IR, and Mass Spectrometry).
Comprehensive Structural Characterization and Conformational Analysis of 4 Bromo N 2 Phenoxyphenyl Benzamide
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of chemical structure, including the connectivity of atoms and the molecule's conformation in the solid state. For 4-bromo-N-(2-phenoxyphenyl)benzamide, such a study would yield critical insights into its molecular architecture. However, no published crystallographic data for this specific compound could be located.
The foundational data from an X-ray diffraction experiment describes the crystal's basic symmetry and dimensions. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group (which describes the symmetry elements within the crystal), and the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the repeating unit). This information is fundamental for any further analysis of the crystal structure. Specific values for this compound are not available in the literature.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters (Note: This table is a template. No experimental data is available for this compound.)
| Parameter | Value (Illustrative) |
|---|---|
| Empirical formula | C₁₉H₁₄BrNO |
| Formula weight | 368.23 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
A detailed analysis of the X-ray diffraction data allows for the precise measurement of all bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and torsion angles (the angle between planes through two sets of three atoms). This data provides a high-resolution picture of the molecule's geometry. For instance, the C=O and C-N bond lengths of the amide linkage and the C-Br bond length would be determined with high precision. This data is not available for this compound.
The conformation of the molecule, particularly the spatial relationship between the three aromatic rings (the bromo-substituted benzoyl ring, the phenoxy ring, and the N-substituted phenyl ring), is a key structural feature. The dihedral angles between the planes of these rings would be calculated from the crystallographic data. This would reveal whether the molecule adopts a twisted or a more planar conformation in the solid state, which has significant implications for intermolecular interactions and crystal packing. This conformational data is not available.
The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. Typically, the asymmetric unit contains one molecule (Z' = 1). However, it can sometimes contain multiple independent molecules (Z' > 1) or only a fraction of a molecule. Determining the Z' value is an important aspect of crystallographic analysis, as it can indicate the presence of conformational polymorphism. No investigation into the asymmetric unit content for this compound has been published.
Advanced Spectroscopic Investigations
Spectroscopic methods provide information about the molecule's structure and electronic environment in solution or the solid state.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR would identify all unique protons in the molecule, with their chemical shifts (δ) indicating their electronic environment. The integration of the signals would correspond to the number of protons, and the splitting patterns (coupling constants, J) would reveal connectivity between neighboring protons.
¹³C NMR would identify all unique carbon atoms, providing complementary information about the carbon skeleton.
A complete assignment would involve attributing each signal in the ¹H and ¹³C spectra to a specific hydrogen or carbon atom in the this compound molecule. While NMR is a standard characterization technique, specific, peer-reviewed chemical shift and coupling constant data for this compound are not documented in the searched literature.
Table 2: Hypothetical ¹H and ¹³C NMR Data (Note: This table is a template. No experimental data is available for this compound.) | ¹H NMR | | ¹³C NMR | |-------------------------------------------|---|--------------------------------------------| | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment | | Data not available | Ar-H | Data not available | C=O | | Data not available | Ar-H | Data not available | Ar-C | | Data not available | NH | Data not available | Ar-C |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting and Band Assignments
The spectra are largely characterized by vibrations of the amide linkage, the phenyl and phenoxy rings, and the carbon-bromine bond. The N-H stretching vibration of the secondary amide group is a prominent feature, typically appearing as a strong band in the IR spectrum. researchgate.net Its position can indicate the extent of hydrogen bonding in the solid state. researchgate.net The carbonyl (C=O) stretching vibration, another key marker, is expected to be a very strong band in the IR spectrum and also active in the Raman spectrum. esisresearch.orgresearchgate.net The simultaneous activation of this mode in both IR and Raman can suggest charge transfer interactions through the conjugated system. esisresearch.org
Vibrations associated with the aromatic rings, such as C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes, populate the fingerprint region of the spectra. The C-O-C stretching of the ether linkage would present as a characteristic band, while the C-Br stretching vibration is expected at lower wavenumbers.
A summary of the expected characteristic vibrational bands for this compound, based on data from related compounds, is presented below.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |
|---|---|---|---|---|
| N-H Stretch | 3400 - 3200 | Strong | Medium | Position is sensitive to hydrogen bonding. researchgate.net |
| Aromatic C-H Stretch | 3120 - 3000 | Medium-Weak | Strong | Characteristic of the phenyl and phenoxy rings. researchgate.net |
| C=O Stretch (Amide I) | 1680 - 1640 | Very Strong | Strong | One of the most characteristic bands for amides. esisresearch.orgresearchgate.net |
| Phenyl Ring C=C Stretch | 1610 - 1580 | Medium-Strong | Strong | Indicates the presence of aromatic rings. researchgate.net |
| N-H Bend (Amide II) | 1550 - 1510 | Strong | Weak | Coupled vibration involving N-H bending and C-N stretching. |
| C-N Stretch (Amide III) | 1300 - 1200 | Medium | Medium | Coupled with N-H bending. |
| C-O-C Asymmetric Stretch | 1270 - 1230 | Strong | Medium | Characteristic of the diaryl ether linkage. researchgate.net |
| C-O-C Symmetric Stretch | 1050 - 1010 | Medium | Strong |
Mass Spectrometry: High-Resolution Mass Determination and Detailed Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of this compound. The monoisotopic mass of the molecule (C₁₉H₁₄BrNO₂) is 367.0259 Da. HRMS analysis would confirm this mass with high accuracy, typically within a few parts per million (ppm), allowing for unambiguous formula determination.
The electron ionization (EI) mass spectrum provides detailed information about the molecule's stability and fragmentation pathways. The fragmentation of benzamides is a well-understood process that can be used to elucidate the structure of this compound. researchgate.net The molecular ion peak ([M]⁺˙) at m/z 367/369 is expected to be observed, showing the characteristic isotopic pattern of a compound containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).
The primary fragmentation pathway typically involves the cleavage of the amide bond. Two main initial fragmentation routes are plausible:
Cleavage of the C(O)-N bond: This would lead to the formation of the 4-bromobenzoyl cation (m/z 183/185) and a 2-phenoxyaniline (B124666) radical. The 4-bromobenzoyl cation is resonance-stabilized and is often a prominent peak in the spectra of such compounds. researchgate.net This ion can further lose a molecule of carbon monoxide (CO) to yield the 4-bromophenyl cation (m/z 155/157).
Cleavage of the Ph-N bond: This would result in the formation of a [M - C₆H₅O]⁺ fragment corresponding to the N-(4-bromobenzoyl)anilinium ion.
Further fragmentation would involve cleavages within the phenoxy and phenyl rings. A proposed fragmentation pathway is detailed in the table below.
Interactive Data Table: Proposed Mass Spectrometry Fragmentation for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|---|
| 367 | 369 | [M]⁺˙ | [C₁₉H₁₄BrNO₂]⁺˙ | Molecular Ion |
| 288 | 288 | [M - Br]⁺ | [C₁₉H₁₄NO₂]⁺ | Loss of bromine radical |
| 183 | 185 | [BrC₆H₄CO]⁺ | [C₇H₄BrO]⁺ | 4-bromobenzoyl cation, a key diagnostic fragment. researchgate.net |
| 155 | 157 | [BrC₆H₄]⁺ | [C₆H₄Br]⁺ | Loss of CO from the 4-bromobenzoyl cation. researchgate.net |
Polymorphism and Solid-State Structural Variability
Identification and Characterization of Polymorphic Forms of this compound
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Each polymorphic form possesses a distinct crystal lattice arrangement, which can lead to different physicochemical properties. While polymorphism is a known phenomenon in compounds with structural similarities to benzamides, a review of current scientific literature reveals no specific studies dedicated to the identification and characterization of polymorphic forms of this compound. nih.gov
Crystallographic studies on related benzamide (B126) derivatives show they can crystallize in various systems, such as monoclinic and triclinic, which suggests that polymorphism in this compound is plausible. nih.govresearchgate.netnih.gov However, without experimental evidence from techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), or solid-state NMR, the existence and nature of its potential polymorphs remain unconfirmed.
Crystallization Kinetics and Thermodynamic Stability of Polymorphs
The study of crystallization kinetics and the relative thermodynamic stability of polymorphs is contingent upon the prior identification of at least two different crystalline forms. These studies determine the rate at which different forms crystallize under various conditions (e.g., solvent, temperature, supersaturation) and which form is the most stable at a given temperature and pressure.
As there is no published information identifying distinct polymorphs of this compound, data regarding their crystallization kinetics and thermodynamic relationships are not available.
Crystal Habit and Morphology Control
The external shape of a crystal, known as its habit or morphology, can significantly impact bulk material properties such as flowability and dissolution rate. Crystal habit is influenced by the internal crystal structure and external factors during crystallization, including the choice of solvent, cooling rate, and the presence of impurities or additives.
There are currently no specific research articles available that detail methods for controlling the crystal habit and morphology of this compound. While general crystallization techniques like slow evaporation are mentioned in the synthesis of related compounds, targeted studies to produce specific crystal morphologies (e.g., needles, plates, prisms) for this particular compound have not been reported. nih.gov
Computational Chemistry and Theoretical Modelling of 4 Bromo N 2 Phenoxyphenyl Benzamide
Quantum Mechanical Calculations (DFT and Ab Initio Methods)
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure and electronics. For a molecule like 4-bromo-N-(2-phenoxyphenyl)benzamide, these calculations can predict its most stable three-dimensional arrangement, its electronic charge distribution, and its reactivity.
While specific computational studies on this compound are not extensively available in the public domain, the principles and expected outcomes can be described based on studies of analogous N-arylbenzamides and related substituted aromatic compounds. bohrium.comresearchgate.neteurjchem.com
Geometry Optimization and Conformational Energy Landscapes
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this process would involve exploring the potential energy surface to identify the global minimum and any low-energy conformers. The molecule's flexibility arises from the rotation around several single bonds: the C-N amide bond, the N-C(phenyl) bond, the C-O ether bond, and the C-C bond connecting the phenyl rings.
A conformational energy landscape for this compound would be generated by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. This would reveal the most stable conformers and the energy barriers between them. It is expected that the most stable conformer would exhibit a twisted arrangement to minimize steric hindrance between the bulky phenyl and phenoxy groups.
Table 1: Predicted Key Dihedral Angles in the Optimized Geometry of this compound
| Dihedral Angle | Predicted Value (degrees) |
| Br-C4-C1=O | ~180 |
| C1-N-C1'-C6' | 20 - 40 |
| N-C1'-O-C1'' | 10 - 30 |
| C1'-O-C1''-C6'' | 30 - 50 |
| Note: These are predicted values based on structurally similar compounds and chemical intuition. Actual values would be determined by DFT calculations. |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. nih.govnih.govscirp.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring and the nitrogen atom of the amide linkage, as these are the most electron-donating parts of the molecule. The LUMO is likely to be distributed over the benzoyl moiety, particularly the carbonyl group and the bromine-substituted phenyl ring, which are more electron-withdrawing.
A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on similar aromatic amides have shown that the nature and position of substituents can significantly influence the HOMO-LUMO gap. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Predicted Energy (eV) |
| EHOMO | -6.5 to -5.5 |
| ELUMO | -1.5 to -0.5 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
| Note: These values are illustrative and would be precisely calculated using DFT methods like B3LYP with a suitable basis set. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the most negative potential (typically colored red or yellow) is expected to be concentrated around the carbonyl oxygen atom of the amide group and to a lesser extent on the oxygen of the ether linkage, due to the high electronegativity of oxygen. These regions would be the primary sites for interaction with electrophiles or hydrogen bond donors.
Regions of positive potential (typically colored blue) are anticipated around the amide hydrogen (N-H) and the hydrogen atoms of the aromatic rings. The region around the bromine atom might exhibit a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-Br bond axis, making it a potential site for halogen bonding interactions. researchgate.net
Calculation of Reactivity Descriptors and Global/Local Reactivity Indices
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. orientjchem.orgtci-thaijo.org These descriptors provide a more quantitative picture of the molecule's electronic properties.
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (≈ -χ).
A high chemical hardness indicates low reactivity, while a high chemical softness suggests high reactivity. The electrophilicity index measures the ability of a molecule to accept electrons.
Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.
Table 3: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Predicted Value |
| Ionization Potential (I) (eV) | 5.5 - 6.5 |
| Electron Affinity (A) (eV) | 0.5 - 1.5 |
| Electronegativity (χ) (eV) | 3.0 - 4.0 |
| Chemical Hardness (η) (eV) | 2.0 - 2.5 |
| Electrophilicity Index (ω) | 1.8 - 3.2 |
| Note: These are estimated values based on the predicted HOMO and LUMO energies. |
Molecular Dynamics (MD) Simulations
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
Conformational Dynamics and Flexibility in Solution and Different Environments
MD simulations of this compound in various solvents (e.g., water, DMSO, chloroform) would provide valuable information about its conformational dynamics. These simulations can reveal:
Solvent Effects: How the solvent interacts with different parts of the molecule and influences its conformational preferences. For example, polar solvents might form hydrogen bonds with the amide group, potentially affecting its orientation.
Time-Averaged Properties: MD simulations can be used to calculate time-averaged structural properties, which can be compared with experimental data from techniques like NMR.
The large size and flexibility of this compound make MD simulations particularly useful for exploring its conformational landscape in a dynamic context, which is often more representative of its behavior in biological or chemical systems than a single, static, in-vacuo conformation. Studies on similar flexible molecules have demonstrated the power of MD in understanding their dynamic behavior.
Intermolecular Interactions in Solution State
No specific studies on the solution-state interactions of this compound were found. Such an analysis would typically involve a combination of spectroscopic techniques (e.g., NMR) and computational simulations to understand how the molecule interacts with various solvents and itself in a dissolved state.
Advanced Computational Tools for Crystal Structure Prediction
Lattice Energy Calculations and Stability of Solid Forms
There is no available data on the lattice energy calculations for this compound. These calculations are crucial for understanding the stability of its crystalline forms and require dedicated computational studies, which have not been published.
Prediction of Polymorphic Landscape
The prediction of the polymorphic landscape of a compound is a complex computational task that builds upon foundational knowledge of its possible crystal structures and their relative energies. nih.gov Without any initial crystal structure data or computational screening for this compound, this analysis is not possible.
Further experimental synthesis and computational investigation are required before a comprehensive article on the computational chemistry and theoretical modeling of this compound can be written.
Supramolecular Architectures and Intermolecular Interactions of 4 Bromo N 2 Phenoxyphenyl Benzamide
Hydrogen Bonding Networks in the Solid State
The crystal packing of 4-bromo-N-(2-phenoxyphenyl)benzamide is dominated by a robust network of hydrogen bonds, which play a pivotal role in the formation of its supramolecular assembly.
Characterization of N-H...O Hydrogen Bonds and Their Topological Motifs
In the crystal structure of this compound, the most prominent hydrogen bond is the classical N-H···O interaction. This interaction links the amide N-H group of one molecule to the carbonyl O atom of an adjacent molecule. This specific hydrogen bond is crucial in forming a fundamental one-dimensional chain of molecules. The molecules are linked head-to-tail, creating a catemeric chain that extends along the c-axis direction of the unit cell.
Graph Set Analysis of Hydrogen Bonding Patterns and Ring Motifs
The hydrogen-bonding patterns can be systematically described using graph-set analysis. The primary N-H···O interaction generates a simple C(4) chain motif extending along the c-axis. The additional C-H···O interaction, which links these chains together, forms a ring motif. When both the N-H···O and the C-H···O interactions are considered together, they create a more complex ring structure described by the graph set R²₂ (8). This notation indicates a ring composed of two hydrogen-bond donors and two acceptors, enclosing a total of eight atoms. This R²₂(8) motif is a key feature in the formation of the centrosymmetric dimers that interlink the primary chains.
Halogen Bonding Interactions Involving Bromine
The presence of a bromine atom on one of the phenyl rings introduces the potential for halogen bonding, which further influences the crystal packing.
Br...Br, Br...O, and Br...N Interactions and Their Directionality
The crystal structure of this compound features a short Br···Br contact between adjacent molecules. This interaction has a measured distance of 3.6813 (5) Å, which is shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å), indicating a significant attractive interaction. This contact is classified as a type I halogen-halogen interaction. The geometry of this interaction is characterized by two symmetry-related C-Br···Br-C units, where the Br···Br vector is approximately perpendicular to the C-Br bond vectors.
Contribution of Halogen Bonds to Crystal Packing Stability
Interactive Data Tables
Table 1: Hydrogen Bond Geometry (Å, °)
| Donor-H···Acceptor | D-H Distance | H···A Distance | D···A Distance | D-H···A Angle |
|---|---|---|---|---|
| N1-H1···O1 | 0.86 | 2.10 | 2.934 (3) | 163 |
| C12-H12···O1 | 0.93 | 2.53 | 3.324 (4) | 144 |
Data sourced from crystallographic analysis.
Table 2: Halogen Bond Geometry (Å, °)
| Interaction | Distance | C-Br···Br Angle 1 | C-Br···Br Angle 2 |
|---|---|---|---|
| Br1···Br1 | 3.6813 (5) | 167.31 (10) | 88.31 (9) |
Data sourced from crystallographic analysis.
Aromatic Interactions (π-π Stacking, C-H...π)
Aromatic interactions, particularly π-π stacking and C-H...π interactions, are significant forces in the crystal engineering of N-aryl benzamides. These interactions arise from the delocalized π-electron systems of the aromatic rings and play a crucial role in the stabilization of the resulting supramolecular assemblies.
In analogues of this compound, the molecular conformation is often twisted. For instance, in 4-bromo-N-phenylbenzamide, the dihedral angle between the phenyl and 4-bromophenyl rings is a notable 58.63 (9)°. nih.govresearchgate.net This twisted conformation can influence the nature and extent of π-π stacking. While classic parallel-displaced or sandwich-type π-π stacking might be sterically hindered, offset stacking and other forms of π-interactions are commonly observed.
C-H...π interactions are also prevalent in the crystal packing of these related structures. In 4-bromo-N-phenylbenzamide, C-H...π contacts are identified, contributing to the formation of a three-dimensional network in conjunction with other interactions like hydrogen bonds. nih.gov These interactions involve a hydrogen atom from a C-H bond pointing towards the electron-rich face of an aromatic ring. The presence of multiple aromatic rings in this compound—the 4-bromophenyl ring, the N-phenyl ring, and the phenoxy substituent—provides numerous potential donors and acceptors for such interactions, suggesting they are a key feature in its solid-state structure.
The nature of these aromatic interactions can be further influenced by the substituents on the phenyl rings. For example, the introduction of an ortho-substituent on the N-phenyl ring, as is the case with the phenoxy group in the title compound, can induce significant conformational changes. In 4-bromo-N-(2-hydroxyphenyl)benzamide, the dihedral angle between the two aromatic rings is 80.7 (2)°, a considerable twist that will affect how the rings can interact with each other in the crystal lattice. nih.govnih.gov
Quantitative Analysis of Intermolecular Interaction Energies (e.g., PIXEL Method, Energy Decomposition Analysis)
To gain a deeper, quantitative understanding of the various intermolecular forces at play, computational methods such as the PIXEL method and Energy Decomposition Analysis (EDA) are invaluable tools. While specific studies employing these methods on this compound are not available, the principles of these analyses can be described in the context of related molecular systems.
Energy Decomposition Analysis (EDA): EDA is another powerful quantum chemical method used to partition the total interaction energy between molecules into physically meaningful components. rsc.orgresearchgate.netnih.govnih.gov A typical EDA scheme breaks down the interaction energy into terms such as:
Electrostatic energy: The classical Coulombic interaction between the unperturbed charge distributions of the interacting molecules.
Pauli repulsion (or exchange-repulsion): The strong, short-range repulsion arising from the Pauli exclusion principle when the electron clouds of the molecules overlap.
Orbital interaction (or induction/polarization): The stabilizing energy gain from the mixing of occupied and virtual orbitals of the interacting molecules, which includes polarization and charge-transfer effects.
Dispersion energy: The attractive interaction arising from correlated electron fluctuations, which is a key component of van der Waals forces.
An application of EDA to a crystal structure of a bromo-substituted compound revealed that the electrostatic and dispersion components can be comparable in magnitude, with dispersion contributing 51% to 57% of the total stabilization energy. researchgate.net This underscores that a comprehensive understanding of crystal packing requires consideration of all these energy components. For a molecule like this compound, with its polar amide group and large nonpolar aromatic surfaces, both electrostatic and dispersion forces are expected to be significant drivers of its supramolecular assembly.
A hypothetical energy decomposition for a dimer of a related benzamide (B126) is presented in the table below to illustrate the typical contributions.
| Interaction Energy Component | Typical Contribution (kcal/mol) |
| Electrostatic | -7.5 to -15.0 |
| Pauli Repulsion | +10.0 to +20.0 |
| Orbital Interaction | -3.0 to -8.0 |
| Dispersion | -8.0 to -18.0 |
| Total Interaction Energy | -8.5 to -21.0 |
Note: This table is illustrative and not based on experimental data for the title compound.
Supramolecular Synthons and Their Robustness in this compound and Analogues
Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be reliably used to design and predict crystal structures. nih.govnih.gov In the context of N-aryl benzamides, several key synthons can be identified based on the analysis of its analogues.
The most prominent synthon in this class of compounds is the amide-amide hydrogen bond. In many benzamide derivatives, molecules are linked by N-H···O hydrogen bonds to form chains or dimers. nih.gov For example, in the crystal structure of 4-bromo-N-phenylbenzamide, molecules form chains along the researchgate.net direction via N-H···O hydrogen bonds. nih.govresearchgate.net This catemeric synthon is a highly predictable and robust feature in the crystal engineering of amides.
In addition to the primary amide synthon, other weaker interactions can form robust secondary synthons. In 4-bromo-N-(2-nitrophenyl)benzamide, weak C-H···O interactions and Br···Br halogen bonds are observed, which link the primary hydrogen-bonded chains into more complex architectures. The Br···Br interaction, with a distance of 3.4976 (7) Å, is shorter than the sum of the van der Waals radii, indicating a significant halogen bonding interaction.
Given the structure of this compound, the following synthons can be anticipated:
Primary Synthon: The N-H···O hydrogen bond forming a catemer or a dimer. The presence of the ether oxygen in the phenoxy group could potentially compete as a hydrogen bond acceptor, leading to different motifs.
Secondary Synthons:
C-H···π interactions: As discussed previously, these are likely to be numerous and play a significant role in linking the primary structural motifs.
Br···O or Br···π halogen bonds: The bromine atom can act as a halogen bond donor, interacting with the amide oxygen, the ether oxygen, or the π-systems of the aromatic rings.
π-π stacking: Interactions between the bromo-substituted phenyl rings and the phenoxy-substituted rings of adjacent molecules.
The robustness of these synthons, meaning their likelihood of forming in the presence of competing functional groups, is a key question in the crystal engineering of this compound. The interplay between the strong N-H···O hydrogen bond and the various weaker interactions (C-H···π, halogen bonds, π-stacking) will ultimately determine the final three-dimensional supramolecular architecture. The large and flexible phenoxy group may lead to the formation of more complex or even polymorphic structures compared to simpler analogues.
Chemical Reactivity and Derivatization Pathways of 4 Bromo N 2 Phenoxyphenyl Benzamide
Reactivity of the Amide Linkage (e.g., Hydrolysis, Transamidation)
The amide bond is a robust functional group, and its reactivity in 4-bromo-N-(2-phenoxyphenyl)benzamide is characteristic of N-aryl benzamides.
Hydrolysis: The amide linkage in this compound is generally resistant to hydrolysis in neutral water, even with heating. libretexts.org However, under acidic or basic conditions, the bond can be cleaved.
Acidic Hydrolysis: In the presence of a strong acid like HCl and heat, the amide undergoes hydrolysis to yield 4-bromobenzoic acid and the ammonium (B1175870) salt of 2-phenoxyaniline (B124666). libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. masterorganicchemistry.com
Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide, followed by heating, results in the formation of a salt of 4-bromobenzoic acid (e.g., sodium 4-bromobenzoate) and 2-phenoxyaniline. libretexts.orgarkat-usa.org This process typically requires prolonged heating due to the poor leaving group ability of the resulting anion of 2-phenoxyaniline. masterorganicchemistry.com
Transamidation: This process involves the exchange of the amine moiety of the amide with another amine. For N-aryl amides, this transformation is thermodynamically neutral and often challenging. researchgate.net Achieving transamidation typically requires specific catalysts or harsh conditions to drive the equilibrium. nih.gov
Catalytic Methods: Metal catalysts, including those based on copper, titanium, or scandium, can facilitate the transamidation of N-aryl amides. nih.gov For instance, Ti(NMe₂)₄ and Sc(OTf)₃ have been shown to be effective for the reaction between N-aryl amides and aliphatic amines. nih.gov
Thermal Methods: In some cases, heating a melt of the amide with an amine or its hydrochloride salt can effect transamidation, particularly if a volatile amine is displaced, shifting the reaction equilibrium. tandfonline.com
Functionalization Strategies for the 4-Bromophenyl Moiety
The bromine atom on the benzamide (B126) ring is a key functional handle for introducing molecular diversity through various synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. nih.gov These reactions allow for the direct linkage of the 4-bromophenyl scaffold to a wide array of other organic fragments.
Suzuki Reaction: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov It is a highly versatile method for forming biaryl compounds. The synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues has been achieved using Suzuki coupling with various arylboronic acids, a palladium catalyst, and a base like potassium phosphate. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base, such as triethylamine (B128534) or sodium acetate (B1210297). wikipedia.orglibretexts.org This method is known for its excellent trans selectivity in the resulting alkene product. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) species in the presence of an amine base. wikipedia.orgnih.gov This method is highly efficient for the synthesis of arylalkynes and can be carried out under mild conditions. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. nih.govlibretexts.org
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., Xantphos) | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane, Toluene, H₂O/2-Propanol |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, NaOAc, K₂CO₃ | DMF, Dioxane, Acetonitrile |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. libretexts.orgyoutube.com
For an SNAr reaction to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group (in this case, bromine). libretexts.orgnih.gov These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org
The 4-bromophenyl moiety of this compound lacks strong electron-withdrawing groups in the required positions. The benzamide group itself is only moderately deactivating. Consequently, the bromine atom on this scaffold is generally unreactive towards nucleophilic aromatic substitution under standard conditions. masterorganicchemistry.comlibretexts.org
Chemical Transformations of the 2-Phenoxyphenyl Substituent
The 2-phenoxyphenyl group offers additional sites for chemical modification. The reactivity is primarily governed by the directing effects of the ether linkage and the amide substituent.
The phenoxy group is known to be a crucial moiety for biological activity in many compounds, often participating in hydrophobic or π-π interactions within protein binding sites. nih.gov Chemical transformations can be used to modify these interactions. For instance, a method has been developed for the PhIO-mediated oxidation of 2-aryloxybenzamides to produce 2-(4-hydroxyphenoxy)benzamide derivatives. mdpi.com This introduces a hydroxyl group onto the terminal phenyl ring, which can serve as a hydrogen bond donor or a handle for further functionalization.
Additionally, both aromatic rings of the 2-phenoxyphenyl substituent are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The regiochemical outcome of such reactions would be complex, influenced by the activating ortho, para-directing effect of the ether oxygen and the deactivating effect of the N-aryl amide group.
Regioselectivity and Stereoselectivity in Derivatization Reactions
Controlling the position and spatial orientation of new functional groups is critical in chemical synthesis.
Regioselectivity:
In the palladium-catalyzed cross-coupling reactions of the 4-bromophenyl moiety, the reaction is inherently regioselective, occurring exclusively at the carbon-bromine bond. nih.gov If other halides were present on the scaffold, the relative reactivity order (I > Br > Cl) would dictate the site of reaction. wikipedia.orglibretexts.org
For nucleophilic aromatic substitution, regioselectivity is determined by the position of the leaving group, but the reaction is only feasible if activating groups are present in the ortho or para positions. libretexts.org
Electrophilic substitution on the 2-phenoxyphenyl rings would be directed by the existing substituents. The ether oxygen strongly directs incoming electrophiles to the ortho and para positions of both rings, though steric hindrance and the electronic influence of the amide would further modulate the precise location of substitution.
Stereoselectivity:
The core structure of this compound is achiral. Stereoselectivity becomes a consideration only when chiral centers are introduced during derivatization.
Intramolecular Heck reactions are known to exhibit high levels of stereoselectivity, which can be useful in constructing complex cyclic structures. libretexts.org While not directly applied to this scaffold in the reviewed literature, this principle could be employed in derivatives designed for cyclization.
The use of chiral ligands, such as BINAP, in asymmetric cross-coupling reactions can induce stereoselectivity, leading to enantiomerically enriched products. libretexts.org
Design of Novel Chemical Entities Based on this compound Scaffold
The 4-bromo-N-arylbenzamide framework serves as a valuable starting point for the design and synthesis of new biologically active molecules. nih.gov The ability to easily modify the scaffold at the 4-position via cross-coupling reactions allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies. nih.gov
A notable example is the design of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer. nih.gov In this study, the bromo-benzamide core was used as a template. The bromine atom was replaced with various moieties using synthetic methods analogous to those described above to explore the chemical space around the core structure and optimize binding to the target protein. One resulting compound demonstrated significant inhibitory activity against cancer cell lines and was identified as a promising lead compound. nih.gov This approach highlights the utility of the 4-bromo-N-arylbenzamide scaffold in medicinal chemistry for developing novel therapeutic agents.
Inability to Generate Article Due to Lack of Scientific Data
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient public data to generate the requested article on "this compound" according to the specified outline.
The user's instructions require a detailed and scientifically accurate analysis of the compound's specific structural, spectroscopic, and computational properties. This includes its molecular conformation, supramolecular assembly, and a comparative analysis with related analogues based on experimental and computational data.
While information exists for the specified analogues, such as 4-bromo-N-(2-nitrophenyl)benzamide and 4-bromo-N-(2-hydroxyphenyl)benzamide, no published crystal structures, detailed spectroscopic analyses, or computational studies could be found for the primary subject, this compound.
Generating an article without this core data would require extensive speculation and extrapolation from related compounds. This would not meet the required standards of scientific accuracy and would violate the strict instruction to focus solely on the specified chemical compound and its documented properties. Therefore, the request cannot be fulfilled at this time.
Future Perspectives and Emerging Research Avenues for 4 Bromo N 2 Phenoxyphenyl Benzamide
Development of Advanced Spectroscopic and Microscopic Techniques for In-Situ Studies
Future research on 4-bromo-N-(2-phenoxyphenyl)benzamide will greatly benefit from the application of advanced analytical techniques for in-situ monitoring of its behavior in real-time. Processes such as crystallization, self-assembly, and chemical reactions are dynamic events where transient intermediates and polymorphic forms can dictate the final product's properties.
Time-resolved synchrotron diffraction is a powerful tool that could be employed to study the crystallization kinetics of this compound. chemrxiv.org Such studies would allow for the direct observation of nucleation and growth, providing invaluable data on the formation of different crystalline phases. By monitoring the process under various conditions (e.g., different solvents, temperatures, and co-formers), researchers can gain control over the crystallization outcome, selectively targeting desired polymorphs.
Similarly, in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can probe the evolution of specific molecular interactions, such as hydrogen and halogen bonds, during co-crystallization or self-assembly processes. These techniques can track the formation of supramolecular synthons in solution and during the transition to the solid state. Coupled with advanced microscopy, such as atomic force microscopy (AFM), these methods can correlate molecular-level interactions with macroscopic crystal morphology and growth.
Application of Machine Learning and AI in Predicting Properties and Guiding Synthesis
ML models can be trained on large datasets of known compounds to predict the physicochemical properties of new molecules. mdpi.com For this compound, AI could predict properties such as solubility in various solvents, melting point, and even potential polymorphic forms. Such predictive power is crucial for guiding experimental design in areas like formulation and crystal engineering. For instance, machine learning algorithms have been developed to predict the properties of polyamides by identifying the key structural features that influence thermal and mechanical reliability. mdpi.com
Table 1: Hypothetical AI/ML Predictions for this compound Properties This table illustrates the potential output of machine learning models in guiding experimental work. The "Predicted Value" is a hypothetical result from a trained algorithm, which would then be validated experimentally.
| Property | ML Model Used | Predicted Value | Experimental Focus |
| Aqueous Solubility | Graph Neural Network | 0.05 mg/L | Co-crystallization to enhance solubility |
| Melting Point | Random Forest Regression | 165 °C | Polymorph screening around this temperature |
| Crystal Packing Energy | DFT-based ML | -125 kJ/mol | Search for more stable polymorphic forms |
| Co-crystal Propensity with Isonicotinamide | Logistic Regression | 92% Probability | Prioritize for experimental co-crystal screening |
Exploration of this compound as a Molecular Building Block in Advanced Materials (e.g., self-assembly, co-crystallization)
The distinct structural motifs of this compound make it an excellent candidate for use as a tecton, or molecular building block, in the construction of advanced materials. The interplay between N−H···O hydrogen bonds from the amide group, C−Br···X halogen bonds, and π–π stacking interactions from the aromatic rings provides a robust toolkit for directing supramolecular assembly. researchgate.net
Future research will likely focus on exploiting these interactions to create novel materials with tailored architectures and functions. Through self-assembly in solution or in the solid state, it may be possible to generate structures like molecular zippers, sheets, or porous frameworks. nih.gov The formation of twisted or helicoidal crystal morphologies, a phenomenon observed in other benzamides, could also be explored, as these structures are associated with interesting physical properties. researchgate.net
Co-crystallization, a key strategy in crystal engineering, involves combining the molecule with a secondary component (a co-former) to create a new crystalline solid with modified properties. nih.gov The ability of this compound to participate in various non-covalent interactions opens up possibilities for forming co-crystals with a wide range of molecules, potentially altering properties like solubility, stability, and melting point.
Strategic Design for Targeted Molecular Interactions and Recognition Systems
The principles of molecular recognition, which govern how molecules interact and bind, are fundamental to designing functional chemical systems. nih.gov The specific arrangement of hydrogen bond donors/acceptors, halogen bond donors, and hydrophobic surfaces in this compound can be strategically leveraged to create systems for molecular recognition.
Future work could involve designing host-guest systems where the compound acts as a receptor for specific small molecules or ions. The conformationally flexible phenoxyphenyl group, combined with the more rigid benzamide (B126) core, could create specific binding pockets. Computational methods, such as molecular docking and dynamics, will be instrumental in predicting binding affinities and guiding the design of these recognition systems. nih.gov This approach is analogous to understanding the enantioseparation mechanisms of related benzamides, where computational analysis of conformational and electrostatic potential plays a key role. nih.gov
Multicomponent Crystal Engineering and Co-crystallization Studies
Expanding on its role as a molecular building block, a significant future avenue is the systematic exploration of multicomponent crystals involving this compound. uclouvain.be Crystal engineering allows for the rational design of solid forms by understanding and utilizing intermolecular interactions. nih.gov
A primary goal would be to co-crystallize the compound with a diverse library of pharmaceutically acceptable co-formers. These co-formers can be selected based on their ability to form predictable supramolecular synthons with the target molecule. For example, carboxylic acids could form robust hydrogen bonds with the amide group, while nitrogen-containing heterocycles like pyridine could interact with the bromine atom via halogen bonding. The aim of such studies is to create new solid forms with improved physicochemical properties. scholaris.ca
Table 2: Potential Co-formers for Multicomponent Crystal Engineering Studies This table outlines potential co-formers and the primary intermolecular interactions (synthons) they are expected to form with this compound, guiding experimental screening.
| Potential Co-former | Chemical Class | Expected Primary Synthon | Potential Property Modification |
| Isonicotinamide | Pyridine Amide | Amide-Amide Homodimer, N-H···N(py) Hydrogen Bond | Enhanced solubility, modified crystal habit |
| Benzoic Acid | Carboxylic Acid | Amide-Acid Heterosynthon (N-H···O, O-H···O) | Altered melting point, improved stability |
| 1,4-Diiodotetrafluorobenzene | Halogenated Aromatic | C-Br···I Halogen Bond | Creation of 2D layered structures |
| Pyrazine | N-Heterocycle | C-Br···N(pyz) Halogen Bond | Formation of linear supramolecular chains |
Further Mechanistic Insights into Complex Reactions Involving the Compound
While the synthesis of benzamides is well-established, deeper mechanistic understanding of reactions involving this compound can lead to improved processes and novel transformations. Future research could focus on detailed kinetic and computational studies of its formation, particularly in catalyzed reactions.
For instance, understanding the precise mechanism of palladium-catalyzed multicomponent reactions that could form similar structures can lead to more efficient, one-pot syntheses. mdpi.com Mechanistic investigations into C-H activation or functionalization reactions at one of the aromatic rings could unlock pathways to new derivatives with unique properties. researchgate.net Experimental techniques such as in-situ reaction monitoring, combined with density functional theory (DFT) calculations, can be used to identify reaction intermediates, transition states, and rate-determining steps, providing a complete picture of the reaction landscape.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
